ethyl 6-fluoro-1-methyl-4-oxo-7-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoline-3-carboxylate
Description
This compound belongs to the 1,4-dihydroquinoline-3-carboxylate family, characterized by a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 1, a keto group at position 4, and a 4-phenyl-1H-1,2,3-triazol-1-yl moiety at position 5. Its structural features suggest applications in antimicrobial or anticancer research, as quinoline derivatives are known for such bioactivities .
Properties
IUPAC Name |
ethyl 6-fluoro-1-methyl-4-oxo-7-(4-phenyltriazol-1-yl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-3-29-21(28)15-11-25(2)18-10-19(16(22)9-14(18)20(15)27)26-12-17(23-24-26)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHNNZPNLPAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3C=C(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in substitutions at positions 1, 6, 7, and 3 (Table 1).
Table 1: Structural Comparison of Selected 1,4-Dihydroquinoline-3-Carboxylate Derivatives
Key Observations
Position 1 Substitutions: The target compound’s methyl group at position 1 offers steric simplicity compared to cyclopropyl (e.g., ) or ethyl () groups. Cyclopropyl analogs may enhance metabolic stability but reduce solubility due to increased hydrophobicity .
Position 6 Substitutions: Fluoro at position 6 (target compound) is common in analogs (e.g., ) due to its electron-withdrawing effect, which stabilizes the quinoline ring and enhances intermolecular interactions .
Position 7 Substitutions :
- The 4-phenyltriazolyl group in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding, unlike methoxy (’s 6g) or thiazolyl () groups. Thiazole-containing analogs may exhibit improved solubility but reduced metabolic stability .
- Chloro and nitro groups () enhance electrophilicity, possibly increasing reactivity toward biological nucleophiles .
Position 3 Modifications :
- Ethyl ester (target compound) balances lipophilicity and hydrolytic stability. Conversion to carboxylic acid () improves water solubility but may reduce bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
